4-Chloro-6-methoxypyridin-3-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

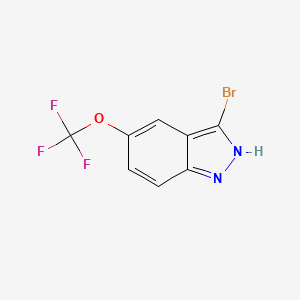

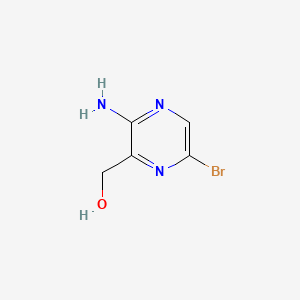

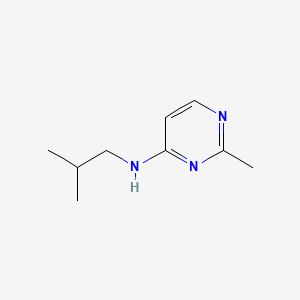

4-Chloro-6-methoxypyridin-3-amine is a chemical compound that belongs to the pyridine family . It is a white crystalline powder with a molecular formula of C6H7ClN2O . This compound has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry.

Synthesis Analysis

The synthesis of 4-Chloro-6-methoxypyridin-3-amine involves a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans . Another study reports the methoxylation of 3, 4, 6-trichloropyridazine with sodium methoxide .Molecular Structure Analysis

The molecular structure of 4-Chloro-6-methoxypyridin-3-amine is characterized by a pyridine ring substituted with a chlorine atom at the 4th position and a methoxy group at the 6th position .Physical And Chemical Properties Analysis

4-Chloro-6-methoxypyridin-3-amine is a white crystalline powder . It has a molecular weight of 158.59 . The compound is stable under normal conditions but should be stored in a dark place, in an inert atmosphere, at 2-8°C .Wissenschaftliche Forschungsanwendungen

Rearrangements in Aminations of Halopyridines

Research by Pieterse and Hertog (2010) delves into the rearrangements during the aminations of halopyridines, possibly involving pyridyne intermediates. Their study suggests that such rearrangements are crucial in understanding the reaction pathways and mechanisms in the synthesis processes involving halopyridines, including compounds like 4-Chloro-6-methoxypyridin-3-amine (Pieterse & Hertog, 2010).

Protonation Sites and Hydrogen Bonding

Böck et al. (2021) have contributed to the understanding of protonation sites and hydrogen bonding in mono-hydrobromide salts of N,4-diheteroaryl 2-aminothiazoles, which includes derivatives of 4-Chloro-6-methoxypyridin-3-amine. Their work elucidates the crystal structures and intermolecular hydrogen bonding patterns, providing insights into the molecular interactions of such compounds (Böck et al., 2021).

Structural and Physicochemical Studies

Thanigaimani et al. (2012) focused on the structural and physicochemical properties of 4-Chloro-6-methoxypyrimidin-2-amine–succinic acid complexes. Their research highlights the importance of understanding the molecular structure and hydrogen bonding in designing and synthesizing pyrimidin-amine derivatives (Thanigaimani et al., 2012).

Synthesis and Reactivity

Farouk et al. (2021) discuss the synthesis, chemical reactivity, and biological evaluation of novel compounds derived from 4-Chloro-6-methoxypyridin-3-amine. Their study provides a basis for the development of new compounds with potential medicinal applications, showcasing the versatility of 4-Chloro-6-methoxypyridin-3-amine in synthetic chemistry (Farouk et al., 2021).

Nucleophilic Amination Techniques

Pang, Kaga, and Chiba (2018) developed a new protocol for the nucleophilic amination of methoxypyridines, including derivatives of 4-Chloro-6-methoxypyridin-3-amine, using sodium hydride in the presence of lithium iodide. This method offers concise access to various aminopyridines, highlighting the compound's role in the synthesis of molecules of medicinal interest (Pang et al., 2018).

Safety And Hazards

Eigenschaften

IUPAC Name |

4-chloro-6-methoxypyridin-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2O/c1-10-6-2-4(7)5(8)3-9-6/h2-3H,8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHLMOWWCIXZKMV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C(=C1)Cl)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.58 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-6-methoxypyridin-3-amine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

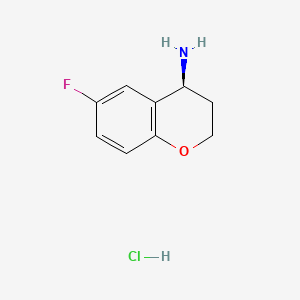

![8-Fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride](/img/structure/B582397.png)

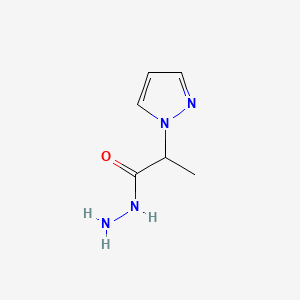

![4-Chloropyrrolo[2,1-f][1,2,4]triazine-5-carbonitrile](/img/structure/B582399.png)